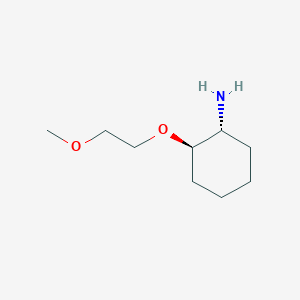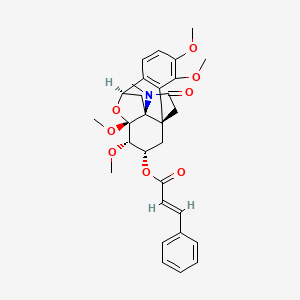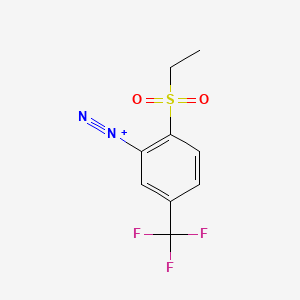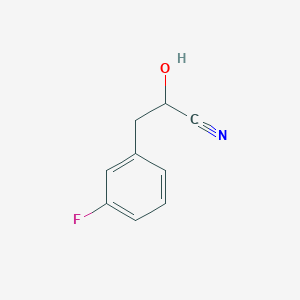
3-(3-Fluorophenyl)-2-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanenitrile, 3-fluoro-alpha-hydroxy-: is an organic compound with the molecular formula C9H8FNO It is characterized by the presence of a benzene ring, a nitrile group, and a fluorine atom attached to the alpha position of the hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by the addition of a fluorine source. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality Benzenepropanenitrile, 3-fluoro-alpha-hydroxy-.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. The hydroxy group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Benzenepropanenitrile: Lacks the fluorine and hydroxy groups, resulting in different chemical properties.
3-Fluorobenzonitrile: Contains a fluorine atom on the benzene ring but lacks the hydroxy group.
Alpha-hydroxybenzenepropanenitrile: Contains a hydroxy group but lacks the fluorine atom.
Uniqueness: Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- is unique due to the presence of both the fluorine and hydroxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
458528-62-6 |
|---|---|
Formule moléculaire |
C9H8FNO |
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-2-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5H2 |
Clé InChI |
BJHJVPFVFRWWJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CC(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


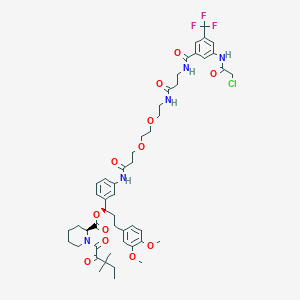

![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
![(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
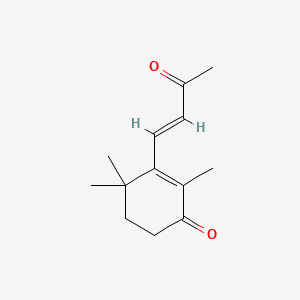
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)

![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)
